![molecular formula C5H6N2O2S B2564809 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione CAS No. 5718-87-6](/img/structure/B2564809.png)
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Thiazoles, on the other hand, are essential in medicinal chemistry . Some drug molecules containing thiazole ring are mentioned with the name as Pramipexole, Famotidine, Abafungin, Tiazofurin, Cefdinir, Ritonavir .
Synthesis Analysis
Imidazole and thiazole derivatives have been synthesized in various ways. For instance, an efficient catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed .Molecular Structure Analysis
The molecular structure of these compounds is often characterized by FT-IR, 1 H-NMR, 13 C-NMR and ESI–MS spectrometry .Chemical Reactions Analysis
The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
- Researchers have synthesized and characterized 1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione and its metal complexes (e.g., Ni(II) and Cu(II)) . These complexes exhibit antibacterial properties, making them potential candidates for combating bacterial infections.
- Imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione derivatives have luminescent properties and can be used in optoelectronic devices . Their versatility makes them valuable for designing novel materials.
- Schiff bases containing imidazole-thiazole hybrids have shown promising antimicrobial activities, including antitubercular effects . These compounds could contribute to the fight against tuberculosis.
- Imidazole-thiazole derivatives have been associated with anti-inflammatory and anticancer effects . Their potential in modulating inflammatory responses and inhibiting cancer cell growth warrants further investigation.
- Due to their luminescent properties, imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione derivatives can serve as emitters for confocal microscopy and imaging applications . Researchers explore their use in visualizing biological processes.
- Some imidazole-thiazole compounds exhibit plant growth inhibitory properties . Understanding their effects on plant physiology could have implications for agriculture and crop management.
Antibacterial Activities
Materials Science
Antitubercular Potential
Anti-Inflammatory and Anticancer Properties
Confocal Microscopy and Imaging
Plant Growth Inhibition
Mechanism of Action
Safety and Hazards
Future Directions
The development of new drugs that overcome antimicrobial resistance problems is a major challenge for researchers. Imidazole has become an important synthon in the development of new drugs . The extraordinarily satisfying properties of the benzo[d]imidazo[2,1-b]thiazole- and benzo[d]oxazole-related drugs have motivated organic chemists to synthesize a great number of novel chemotherapeutic agents .
properties
IUPAC Name |
3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-4-3-1-10-2-7(3)5(9)6-4/h3H,1-2H2,(H,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHNGALPNIMBCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC(=O)N2CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione |
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